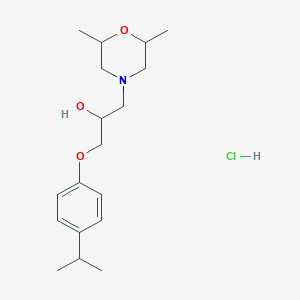
1-cyclohexyl-4-(phenylacetyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclohexyl-4-(phenylacetyl)piperazine oxalate, commonly known as CPP, is a chemical compound that has been widely studied for its potential therapeutic applications. CPP is a piperazine derivative that acts as a selective agonist for the sigma-1 receptor, which is a protein that is involved in various physiological functions and has been implicated in several diseases.
Aplicaciones Científicas De Investigación
CPP has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, depression, and cancer. It has been shown to have neuroprotective effects, enhance cognitive function, and reduce inflammation. CPP has also been studied as a potential anti-cancer agent, as it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Mecanismo De Acción
CPP acts as a selective agonist for the sigma-1 receptor, which is a protein that is involved in various physiological functions such as calcium signaling, protein folding, and neurotransmitter release. Activation of the sigma-1 receptor by CPP has been shown to modulate the activity of various ion channels, receptors, and enzymes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects, such as enhancing neuroprotection, reducing inflammation, and improving cognitive function. It has also been shown to inhibit tumor growth and induce apoptosis in cancer cells. CPP has been shown to modulate various ion channels, receptors, and enzymes, leading to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP has several advantages for lab experiments, such as its high purity and stability. However, it also has limitations, such as its low solubility in water and potential toxicity at high concentrations. Researchers must take these limitations into account when designing experiments using CPP.
Direcciones Futuras
There are several potential future directions for research on CPP. One area of interest is its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Another area of interest is its potential as an anti-cancer agent. Further studies are also needed to elucidate the exact mechanism of action of CPP and its effects on various physiological functions.
Conclusion:
CPP is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its selective agonist activity for the sigma-1 receptor has been shown to have neuroprotective effects, enhance cognitive function, reduce inflammation, and inhibit tumor growth. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
CPP can be synthesized using a variety of methods, but the most common method involves the reaction of cyclohexylamine with phenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with piperazine to yield CPP. This method has been optimized to produce high yields and purity of CPP.
Propiedades
IUPAC Name |
1-(4-cyclohexylpiperazin-1-yl)-2-phenylethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O.C2H2O4/c21-18(15-16-7-3-1-4-8-16)20-13-11-19(12-14-20)17-9-5-2-6-10-17;3-1(4)2(5)6/h1,3-4,7-8,17H,2,5-6,9-15H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROYAUPQYQCCOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)CC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclohexylpiperazin-1-yl)-2-phenylethanone;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-isopropoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5112806.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide](/img/structure/B5112817.png)
![6-oxo-1-(3-phenylpropyl)-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5112819.png)

![N-(3-phenylpropyl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5112842.png)

![2-phenoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5112853.png)
![N-benzyl-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5112854.png)
![3-[1-(4-fluorobenzoyl)-2-pyrrolidinyl]-5-isopropylisoxazole](/img/structure/B5112867.png)

![4-[6-(4-tert-butylphenoxy)hexyl]morpholine](/img/structure/B5112882.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5112883.png)